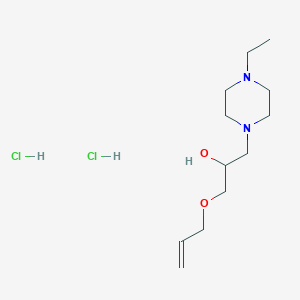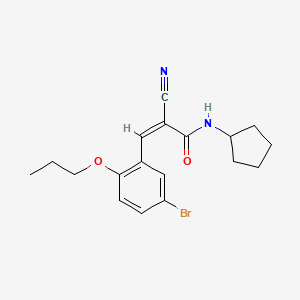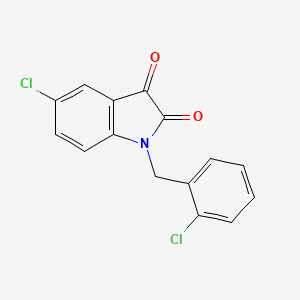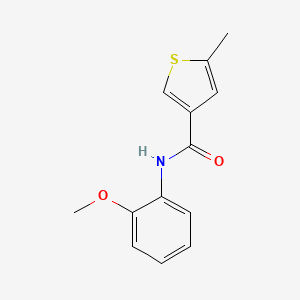![molecular formula C20H23N3O4 B4696749 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4696749.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, also known as BIP-135, is a small molecule inhibitor that has shown promising results in scientific research applications. It is a potent and selective inhibitor of the protein phosphatase 2A (PP2A), which plays a critical role in regulating various cellular processes such as cell growth, differentiation, and apoptosis.
作用機序
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea exerts its pharmacological effects by inhibiting the activity of PP2A, which is a serine/threonine phosphatase that regulates various cellular processes. PP2A is known to be dysregulated in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea binds to the catalytic subunit of PP2A and prevents its activity, leading to the inhibition of various downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cell growth and proliferation
2. Induction of cell cycle arrest and apoptosis
3. Reduction of beta-amyloid plaques and tau protein tangles in Alzheimer's disease
4. Improvement of cognitive function and memory in animal models of Alzheimer's disease
5. Reduction of ischemia-reperfusion injury in cardiovascular diseases
6. Reduction of atherosclerotic plaques and improvement of endothelial function in cardiovascular diseases
実験室実験の利点と制限
One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in lab experiments is its high potency and selectivity for PP2A inhibition. This allows for the specific targeting of PP2A and the downstream signaling pathways that are dysregulated in various diseases. Another advantage is its ability to enhance the efficacy of chemotherapy drugs and radiation therapy in cancer treatment.
However, there are also some limitations to using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in lab experiments. One limitation is its potential toxicity, as PP2A is involved in various cellular processes. Another limitation is the lack of information on the optimal dosage and administration of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in different disease models.
将来の方向性
There are several future directions for the research and development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, including:
1. Optimization of the synthesis method to improve the yield and purity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
2. Development of more potent and selective PP2A inhibitors based on the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
3. Investigation of the optimal dosage and administration of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in different disease models
4. Clinical trials to evaluate the safety and efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in humans
5. Development of combination therapies using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea and other drugs for the treatment of various diseases.
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. Its ability to specifically target PP2A and enhance the efficacy of chemotherapy drugs and radiation therapy makes it an attractive candidate for further research and development.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been found to enhance the efficacy of chemotherapy drugs and radiation therapy in cancer treatment.
In Alzheimer's disease, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been shown to reduce the accumulation of beta-amyloid plaques and tau protein tangles, which are the hallmarks of the disease. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
In cardiovascular diseases, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been shown to reduce the damage caused by ischemia-reperfusion injury, which occurs when blood flow is restored to an organ after a period of ischemia. It has also been found to reduce the formation of atherosclerotic plaques and improve endothelial function.
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-20(22-17-5-6-18-19(13-17)27-12-11-26-18)21-16-3-1-15(2-4-16)14-23-7-9-25-10-8-23/h1-6,13H,7-12,14H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPFSCDDYVSVJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide](/img/structure/B4696667.png)
![N'-[1-(4-methylphenyl)ethylidene]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B4696669.png)
![4-methoxy-N-[3-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4696674.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4696682.png)
![propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B4696691.png)
![2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4696695.png)
![1-chloro-4-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]oxy}benzene](/img/structure/B4696704.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B4696716.png)
![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4696722.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4696727.png)



